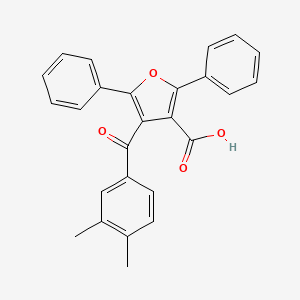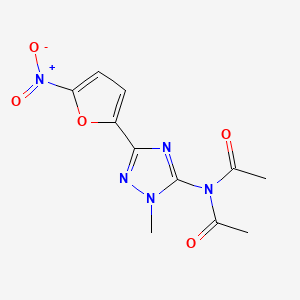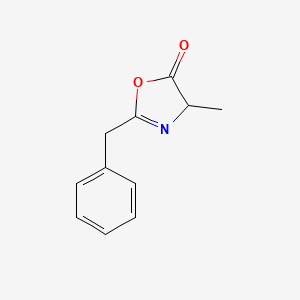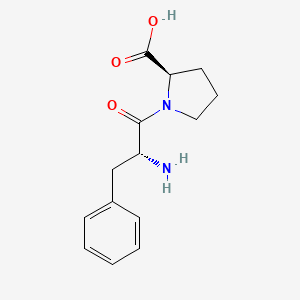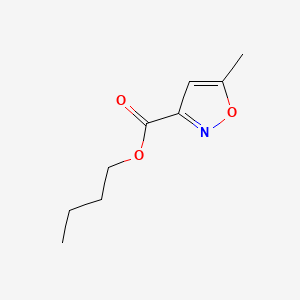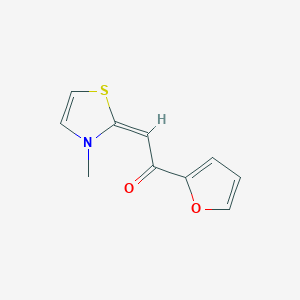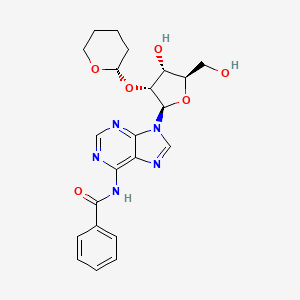
N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(((S)-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(((S)-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a purine base linked to a benzamide group, making it a unique structure with diverse chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(((S)-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Attachment of the Benzamide Group: The benzamide group is introduced through a coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Protection and Deprotection Steps: Protecting groups such as tetrahydropyranyl (THP) are used to protect hydroxyl groups during the synthesis and are later removed under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of automated synthesis equipment and large-scale reactors to handle the multi-step synthesis efficiently.
化学反应分析
Types of Reactions
N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(((S)-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols.
科学研究应用
N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(((S)-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(((S)-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Benzamide: A simpler compound with a benzamide group, lacking the complex purine structure.
Nicotinamide: Another amide compound with distinct biological activities.
Uniqueness
N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(((S)-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is unique due to its combination of a purine base and a benzamide group, providing a versatile scaffold for various chemical modifications and applications.
属性
分子式 |
C22H25N5O6 |
|---|---|
分子量 |
455.5 g/mol |
IUPAC 名称 |
N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2S)-oxan-2-yl]oxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C22H25N5O6/c28-10-14-17(29)18(33-15-8-4-5-9-31-15)22(32-14)27-12-25-16-19(23-11-24-20(16)27)26-21(30)13-6-2-1-3-7-13/h1-3,6-7,11-12,14-15,17-18,22,28-29H,4-5,8-10H2,(H,23,24,26,30)/t14-,15+,17-,18-,22-/m1/s1 |
InChI 键 |
IBPYOJBSUMFYCJ-GGODKQGSSA-N |
手性 SMILES |
C1CCO[C@H](C1)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO)O |
规范 SMILES |
C1CCOC(C1)OC2C(C(OC2N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine](/img/structure/B12894460.png)
![3-(Methylsulfanyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12894479.png)
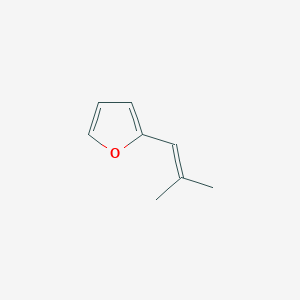
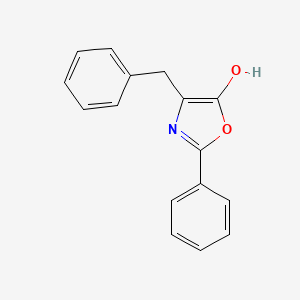
![N-[4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzoyl]glycine](/img/structure/B12894492.png)
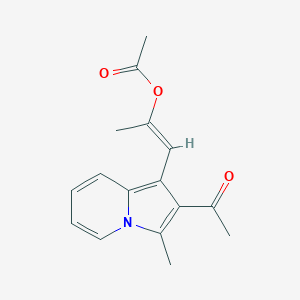
![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12894498.png)
![Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl-](/img/structure/B12894512.png)
